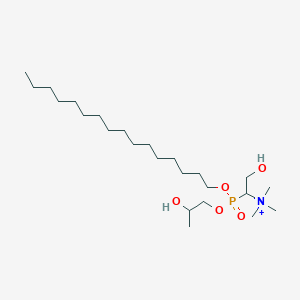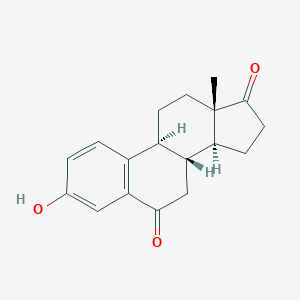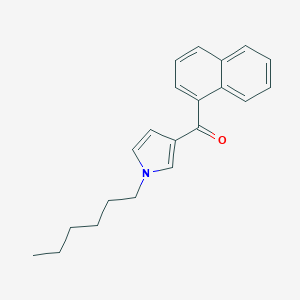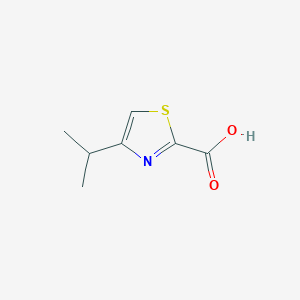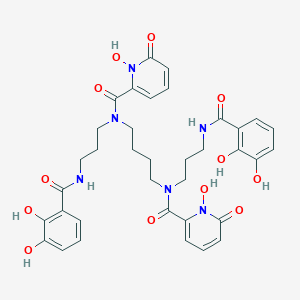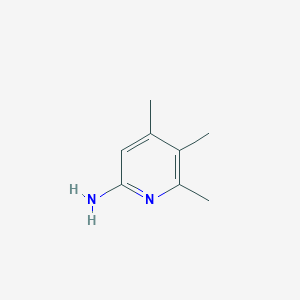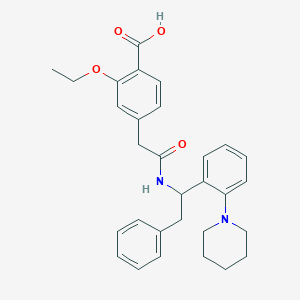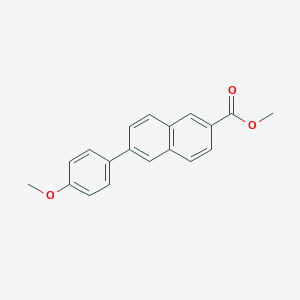
Methyl 6-(4-methoxyphenyl)-2-naphthoate
Vue d'ensemble
Description
Methyl 6-(4-methoxyphenyl)-2-naphthoate, also known as MMN, is a synthetic compound that belongs to the family of naphthoic acid derivatives. It has been widely used in scientific research due to its unique chemical structure and potential biological activities.
Applications De Recherche Scientifique
Liquid Crystalline Properties
Research has been conducted on mesogenic homologous series involving 2,6-disubstituted naphthalene ring systems, highlighting the synthesis and characterization of novel liquid crystalline compounds containing 2,6-disubstituted naphthalene and their mesomorphic properties (Thaker et al., 2012).
Intermediate in Pharmaceutical Synthesis
Methyl 6-(4-methoxyphenyl)-2-naphthoate derivatives have been noted as important intermediates in the preparation of non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. This highlights its role in the pharmaceutical industry (Xu & He, 2010).
Radiopharmaceuticals
The compound has been synthesized in a carbon-14 labelled form for the treatment of disorders of keratinization, indicating its potential use in radiopharmaceuticals (Pilgrim et al., 1991).
Catalysis and Organic Synthesis
Studies have shown the use of derivatives of Methyl 6-(4-methoxyphenyl)-2-naphthoate in catalytic processes, specifically in the methylation of 2-naphthol, which is significant in organic synthesis (Yadav & Salunke, 2013).
Novel Heterocyclic Systems
Research into the formation of new heterocyclic systems from aminonaphthyridinones includes derivatives of Methyl 6-(4-methoxyphenyl)-2-naphthoate, expanding the understanding of complex organic compounds (Deady & Devine, 2006).
Chemical Modification and Derivatives
The compound has been studied for its potential in creating derivatives that improve water solubility and enhance cytotoxicity, indicating its versatility in chemical modifications for therapeutic applications (林昭蓉, 2006).
Organophosphorus Compounds
In the context of organophosphorus chemistry, the use of Methyl 6-(4-methoxyphenyl)-2-naphthoate derivatives has been explored, contributing to the development of new chemical reactions and compounds (Shabana et al., 1994).
Fluorescence Studies
The interaction of fluorescent probes derived from Methyl 6-(4-methoxyphenyl)-2-naphthoate with biological molecules like Bovine Serum Albumin (BSA) has been studied, illustrating its potential in biochemical and fluorescence applications (Ghosh et al., 2016).
Propriétés
IUPAC Name |
methyl 6-(4-methoxyphenyl)naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-21-18-9-7-13(8-10-18)14-3-4-16-12-17(19(20)22-2)6-5-15(16)11-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKKPBJYOHZIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)


